

# Pharmacological Profile of Apatinib Metabolite M1-1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Apatinib, a potent small-molecule tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in oncology, primarily through its selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] This inhibition disrupts the downstream signaling pathways crucial for angiogenesis, a vital process for tumor growth and metastasis. Following administration, Apatinib undergoes extensive metabolism, resulting in the formation of several metabolites. Among these, the M1-1 metabolite, identified as cis-3-hydroxy-apatinib, is a notable circulating metabolite with pharmacological activity. Understanding the specific contribution of M1-1 to the overall clinical efficacy and safety profile of Apatinib is crucial for a comprehensive assessment of the drug's action. This technical guide provides an in-depth analysis of the pharmacological activity of the **Apatinib metabolite M1-1**, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key molecular pathways and experimental workflows.

### **Pharmacokinetics and Metabolism of Apatinib**

Apatinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4/5 being the major contributors, and to a lesser extent, CYP2D6, CYP2C9, and CYP2E1.[1][2] The biotransformation of Apatinib involves several pathways, including hydroxylation, N-dealkylation, and oxidation, leading to the formation of multiple metabolites.[1]



The steady-state plasma concentrations of Apatinib and its major metabolites have been characterized in human subjects. The M1-1 metabolite, cis-3-hydroxy-apatinib, is one of the significant circulating metabolites.[1] The table below summarizes the key pharmacokinetic parameters of Apatinib and its major metabolites.

Table 1: Steady-State Pharmacokinetic Parameters of Apatinib and its Major Metabolites[1]

| Compound                            | Cmax (ng/mL) | Tmax (hr) | AUC0-24h<br>(ng·h/mL) | Steady-State<br>Exposure vs.<br>Apatinib |
|-------------------------------------|--------------|-----------|-----------------------|------------------------------------------|
| Apatinib                            | 709 ± 253    | 4.1 ± 1.5 | 7684 ± 3163           | 100%                                     |
| M1-1 (cis-3-<br>hydroxy-apatinib)   | 215 ± 83     | 5.3 ± 2.2 | 4291 ± 2056           | 56%                                      |
| M1-2 (trans-3-<br>hydroxy-apatinib) | 74.3 ± 36.1  | 6.5 ± 2.9 | 1686 ± 932            | 22%                                      |
| M1-6 (Apatinib-<br>N-oxide)         | 128 ± 55     | 5.8 ± 2.5 | 2452 ± 1247           | 32%                                      |

# Pharmacological Activity of Apatinib and Metabolite M1-1

Apatinib exerts its anti-angiogenic and anti-tumor effects by selectively inhibiting the tyrosine kinase activity of VEGFR-2.[3][4] This blockade prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby inhibiting downstream signaling cascades. While extensive data is available on the pharmacological activity of the parent compound, Apatinib, specific inhibitory concentrations (e.g., IC50 values) for the M1-1 metabolite are not readily available in the public domain. However, the contribution of M1-1 to the overall pharmacological effect of Apatinib has been estimated.

Table 2: Pharmacological Activity of Apatinib and Estimated Contribution of Metabolite M1-1



| Compound                      | Target  | IC50 (nM)         | Contribution to Overall Pharmacological Activity |
|-------------------------------|---------|-------------------|--------------------------------------------------|
| Apatinib                      | VEGFR-2 | 1                 | Major contributor                                |
| c-Kit                         | 429     | Minor contributor |                                                  |
| c-Src                         | 530     | Minor contributor |                                                  |
| Ret                           | 13      | Minor contributor |                                                  |
| M1-1 (cis-3-hydroxy-apatinib) | VEGFR-2 | Not Reported      | 5.42% to 19.3% of parent drug activity[1]        |

The data indicates that while Apatinib is the primary contributor to the overall pharmacological activity, the M1-1 metabolite retains a notable fraction of the parent drug's inhibitory potential against VEGFR-2.[1][5]

## **Signaling Pathways and Experimental Workflows**

To visually represent the mechanism of action and the experimental approaches to characterize the pharmacological activity of Apatinib and its metabolites, the following diagrams are provided in the DOT language for Graphviz.



## Extracellular Space Binds Cell Membrane Inhibits Activates Inhibits Activates Autophosphorylation Intracellula Space Proliferation Survival Migration Angiogenesis

Apatinib Signaling Pathway Inhibition

Click to download full resolution via product page

Caption: Apatinib and M1-1 inhibit VEGFR-2 signaling.



#### Experimental Workflow for Metabolite Activity



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. dovepress.com [dovepress.com]
- 4. Apatinib inhibits VEGFR-2 and angiogenesis in an in vivo murine model of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pharmacological Profile of Apatinib Metabolite M1-1: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15190955#pharmacological-activity-of-apatinib-metabolite-m1-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com